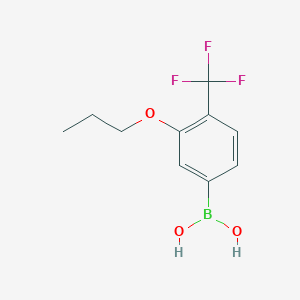

3-Propoxy-4-(trifluoromethyl)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Propoxy-4-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C10H12BF3O3 . It has a molecular weight of 248.01 . This compound is used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research .

Synthesis Analysis

The synthesis of this compound could potentially involve Suzuki-Miyaura cross-coupling reactions . This is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BF3O3/c1-2-5-17-9-4-3-7(11(15)16)6-8(9)10(12,13)14/h3-4,6,15-16H,2,5H2,1H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

This compound could be involved in various chemical reactions. For instance, it could be used in Suzuki-Miyaura cross-coupling reactions . Other potential reactions include aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 248.01 . The compound’s IUPAC name is 4-propoxy-3-(trifluoromethyl)phenylboronic acid .Scientific Research Applications

Suzuki–Miyaura Coupling

This compound is used in Suzuki–Miyaura (SM) cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

“3-Propoxy-4-(trifluoromethyl)phenylboronic acid” can be used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Synthesis of Benzopyranone Derivatives

This compound is used in the synthesis of benzopyranone derivatives which act as GABAA receptor modulators . These modulators have potential applications in the treatment of various neurological disorders.

Synthesis of Multisubstituted Olefins and Conjugate Dienes

“3-Propoxy-4-(trifluoromethyl)phenylboronic acid” is used in the synthesis of multisubstituted olefins and conjugate dienes . These compounds have wide applications in the field of organic synthesis and medicinal chemistry.

Preparation of Fluorinated Aromatic Poly (Ether-Amide)s

This compound is used in the preparation of fluorinated aromatic poly (ether-amide)s . These polymers have excellent thermal stability, mechanical properties, and chemical resistance, making them suitable for various industrial applications.

Preparation of Phenylboronic Catechol Esters

“3-Propoxy-4-(trifluoromethyl)phenylboronic acid” is used in the preparation of phenylboronic catechol esters . These esters are important intermediates in organic synthesis and have applications in the synthesis of various biologically active compounds.

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in various chemical reactions, such as Suzuki-Miyaura cross-coupling reactions . Additionally, more research could be conducted to better understand its mechanism of action and potential applications in life science-related research .

Mechanism of Action

Target of Action

The primary target of 3-Propoxy-4-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

3-Propoxy-4-(trifluoromethyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by 3-Propoxy-4-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of this coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

Boronic acids are generally stable and easy to handle, making them important to organic synthesis . They are soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride .

Result of Action

The molecular and cellular effects of 3-Propoxy-4-(trifluoromethyl)phenylboronic acid’s action involve the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This results in the creation of new organic compounds, contributing to the diversity and complexity of organic synthesis .

Action Environment

The action of 3-Propoxy-4-(trifluoromethyl)phenylboronic acid is influenced by environmental factors such as the presence of a palladium catalyst and a suitable base . These conditions are necessary for the Suzuki–Miyaura cross-coupling reaction to occur . Additionally, the compound is water-soluble, and may spread in water systems .

properties

IUPAC Name |

[3-propoxy-4-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3O3/c1-2-5-17-9-6-7(11(15)16)3-4-8(9)10(12,13)14/h3-4,6,15-16H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNIPOKQNJULTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(F)(F)F)OCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Propoxy-4-(trifluoromethyl)phenylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]urea](/img/structure/B2392857.png)

![3-[(4-Bromophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B2392863.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2392864.png)

![3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392866.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-tosylacetamide](/img/structure/B2392867.png)

![(E)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2392870.png)